molecular formula C28H24N4O3 B2516072 5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923165-80-4

5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2516072
CAS No.: 923165-80-4
M. Wt: 464.525
InChI Key: BGQMQTXIUWOLRQ-UHFFFAOYSA-N
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Description

5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C28H24N4O3 and its molecular weight is 464.525. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Synthesis of Pyrazolo[4,3-c]pyridine Derivatives : The compound 5-benzyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide can be synthesized through a process involving decarboxylation and debenzylation steps, as demonstrated in the synthesis of related compounds (Dorn & Ozegowski, 1982).

  • Route to Functionalized Carboxamides : The synthesis route includes the preparation of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, functionalized at various positions, providing a framework for creating a larger library of related compounds (Grošelj et al., 2015).

Chemical Structure and Properties

  • Molecular Structure Analysis : Studies on similar compounds have provided insights into the molecular structure and properties of these types of compounds. For instance, investigations into 3-aryl-5-cyanopyrazolo[3,4-b]pyridines have revealed preferred tautomeric structures in solution and crystal structures (Quiroga et al., 1999).

  • Hydrogen Bonding Patterns : The analysis of hydrogen-bonded structures in compounds like 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines provides insights into the intermolecular interactions and molecular conformations of pyrazolo[4,3-c]pyridine derivatives (Castillo et al., 2009).

Biological and Pharmacological Applications

Anticancer Activity

  • Cytotoxicity Against Cancer Cells : Pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with the compound , have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

  • Antiproliferative Effects : The synthesis of phenylpyrazolodiazepin-7-ones, analogs of aminopyrazole amide scaffolds, has demonstrated significant antiproliferative activities on cancer cells, suggesting potential applicability in cancer research (Kim et al., 2011).

Antimicrobial Activity

  • Potential as Antimicrobial Agents : Novel synthesized compounds such as 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have shown potent antimicrobial activities, indicating the potential of similar compounds in antimicrobial applications (Raju et al., 2010).

  • Antibacterial and Antifungal Properties : The synthesis and antimicrobial evaluation of compounds like 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones have shown promising results in antibacterial and antifungal activity (Elgemeie et al., 2017).

Inhibition of Specific Enzymes

  • Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase : Certain 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been evaluated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, showcasing their potential in tuberculosis research (Samala et al., 2013).

Properties

IUPAC Name

5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3/c1-35-23-14-12-20(13-15-23)16-29-27(33)24-18-31(17-21-8-4-2-5-9-21)19-25-26(24)30-32(28(25)34)22-10-6-3-7-11-22/h2-15,18-19H,16-17H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQMQTXIUWOLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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